4'-C-Fluoro-Adenosine

Description

Contextualization within Nucleoside Analog Research

4'-C-Fluoro-Adenosine is a prominent member of the class of molecules known as nucleoside analogs. These are structurally modified versions of the natural nucleosides that form the building blocks of DNA and RNA. numberanalytics.com The goal of these chemical modifications is to create compounds that can interact with biological systems, often by mimicking natural nucleosides, to achieve a therapeutic effect. oup.com By altering the structure of the nucleobase or the sugar moiety, scientists can develop analogs with enhanced biological activity, metabolic stability, and improved pharmacokinetic properties. oup.comnumberanalytics.com

The pursuit of novel nucleoside analogs remains a vibrant area of research due to their proven utility as anticancer and antiviral agents. tandfonline.com Modifications at the C4' position of the nucleoside's sugar ring have garnered significant interest, as research has shown that such changes can be well-tolerated, often retaining or even enhancing the compound's biological activity. tandfonline.com It is within this strategic framework of targeted chemical modification that this compound is situated, representing a specific and potent example of a 4'-substituted nucleoside analog.

Historical Perspective of Fluorinated Nucleosides and Nucleocidin (B1677034)

The journey of fluorinated nucleosides began in the mid-20th century, driven by the exploration of their potential as therapeutic agents. numberanalytics.comnumberanalytics.com A landmark achievement in this field was the synthesis of 5-fluorouracil (B62378) (5-FU), a fluorinated nucleoside analog that became a cornerstone in chemotherapy. numberanalytics.com This pioneering work sparked extensive research into the synthesis and application of other fluorinated nucleosides. numberanalytics.com

A pivotal moment in the history of 4'-fluorinated nucleosides was the discovery of Nucleocidin in 1956. rsc.org Isolated from the bacterium Streptomyces calvus, Nucleocidin is distinguished as the only fluorine-containing nucleoside so far discovered from a natural source. rsc.orgwikipedia.orgacs.orgnih.gov Its structure was a scientific puzzle for over a decade; the presence of the fluorine atom was initially overlooked. rsc.org Ultimately, its structure was confirmed by total synthesis to be a 4'-fluoro-5'-O-sulfamoyladenosine. rsc.orgwikipedia.org Nucleocidin exhibits broad-spectrum antibiotic activity and is also effective against the parasite responsible for African sleeping sickness. nih.gov The discovery and eventual structural elucidation of Nucleocidin inspired further exploration into 4'-fluoro-nucleosides as a promising motif for developing new therapeutics. rsc.orgnih.gov

Significance of 4'-C-Fluorination in Nucleoside Chemistry and Biology

The introduction of a fluorine atom at the 4'-position of the ribose ring has profound effects on the nucleoside's chemical and biological properties. Fluorine's high electronegativity and small size allow it to significantly alter the molecule's electronic properties and stability without causing major steric hindrance. numberanalytics.comoup.com

One of the most critical consequences of 4'-C-fluorination is its influence on the conformation of the sugar ring. The fluorine substituent at the C4' position tends to lock the ribose moiety into a specific three-dimensional shape, often the C3'-endo (North) conformation. rsc.orgasm.orgacs.org This conformational rigidity is crucial for how the nucleoside analog interacts with target enzymes. For instance, this North conformation is considered favorable for binding to the active site of viral polymerases like HIV reverse transcriptase. asm.org

The biological activity of many 4'-fluoro-nucleosides stems from their ability to act as inhibitors of viral enzymes. After being converted within the cell to their triphosphate form, these analogs can be incorporated into a growing viral DNA or RNA chain by a viral polymerase. rsc.org The presence of the 4'-fluoro-nucleoside can then terminate chain elongation, effectively halting viral replication. rsc.org This mechanism has been demonstrated for inhibitors of viruses such as Hepatitis C. rsc.orgresearchgate.net The first synthesis of 4'-fluoro-adenosine itself was reported in 1995 to investigate its potential as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an antiviral target. rsc.org

The strategic placement of fluorine at the 4'-position offers several advantages in drug design:

Enhanced Stability : The strong carbon-fluorine bond increases the metabolic stability of the nucleoside. oup.commdpi.com

Conformational Control : It rigidly defines the sugar pucker, which can enhance binding to target enzymes. rsc.orgacs.org

Biological Activity : It can lead to potent inhibition of viral polymerases and other key cellular enzymes. rsc.orgasm.org

The table below summarizes the key properties influenced by 4'-C-fluorination.

| Property | Impact of 4'-C-Fluorination |

| Sugar Conformation | Induces a rigid C3'-endo (North) conformation. rsc.orgasm.org |

| Metabolic Stability | Increased due to the strength of the C-F bond. oup.commdpi.com |

| Biological Target Interaction | Favorable conformation enhances binding to viral polymerases. asm.org |

| Mechanism of Action | Often acts as a chain terminator of viral nucleic acid synthesis after conversion to the triphosphate form. rsc.org |

Structure

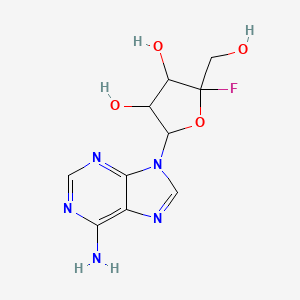

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNWXWYIDVBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 C Fluoro Adenosine and Its Analogs

Total Synthesis Approaches

Total synthesis has been a foundational approach for accessing 4'-C-fluoro-adenosine, establishing the initial routes and overcoming significant chemical hurdles.

Early Synthetic Protocols (e.g., Guillerm et al. 1995)

The first synthesis of 4'-fluoro-adenosine was reported in 1995 by Guillerm and colleagues. rsc.org This pioneering work was driven by the goal of investigating the compound as a potential inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, an antiviral target. rsc.org The synthesis began with the preparation of a protected 4',5'-dehydro-adenosine derivative, N⁶-benzoyl-9-(5-deoxy-2,3-O-dibenzoyl-β-D-erythro-pent-4-enofuranosyl)adenine, which was achieved through a five-step protocol. rsc.org This unsaturated precursor was crucial for the subsequent introduction of the fluorine atom. The final steps involved the conversion of the primary iodine to an alcohol and a global deprotection to yield 4'-fluoro-adenosine. rsc.org

Strategies for 4'-Fluoro Moiety Introduction (e.g., using iodine fluoride)

A key challenge in the synthesis of 4'-fluoro nucleosides is the introduction of the fluorine atom at the C4' position. A significant strategy, utilized in the first total synthesis of the related natural product nucleocidin (B1677034) and later adapted for 4'-fluoro-adenosine, involves the use of an electrophilic fluorinating agent. rsc.org Specifically, iodine fluoride (B91410) (IF) is employed to react with a 4',5'-unsaturated sugar intermediate. rsc.org This iodofluorination reaction proceeds across the double bond, introducing both an iodine atom at the 5'-position and the desired fluorine atom at the 4'-position. rsc.org This method, while effective, often results in a mixture of diastereomers and requires careful control of reaction conditions to maximize the yield of the desired product. rsc.org The reaction generates an epimeric mixture of 5'-deoxy-4'-fluoro-5'-iodonucleosides, which then require separation. rsc.org

Stereoselective Synthesis Techniques

Achieving stereoselectivity is a critical aspect of synthesizing biologically active nucleoside analogs. In the context of this compound and its analogs, stereocontrol is paramount to ensure the correct configuration at the anomeric center (β-configuration) and at the newly created stereocenter at C4'. The synthesis of carbocyclic L-4'-fluoro-2',3'-dideoxyadenosine, for example, has been achieved stereoselectively starting from 2,3-isopropylidene-D-glyceraldehyde. nih.gov This approach highlights the use of chiral pool starting materials to control the stereochemistry of the final carbocyclic ring.

The N-glycosylation step, which forms the crucial bond between the sugar and the nucleobase, is often a source of poor stereoselectivity. mdpi.com However, convergent approaches that couple a pre-functionalized fluorinated sugar with a nucleobase can offer better control. mdpi.comnih.gov The choice of protecting groups on the sugar moiety and the use of specific coupling conditions, such as the Vorbrüggen glycosylation, can influence the stereochemical outcome, although the absence of a participating group at the C2' position can make achieving high β-selectivity challenging. nih.govresearchgate.net In some cases, intramolecular nucleophilic substitution has been used to accomplish ring closure in a stereoselective manner. nih.gov

Modular and Convergent Synthetic Strategies

To overcome the limitations of linear total synthesis, modular and convergent strategies have been developed. These approaches offer greater flexibility, allowing for the independent synthesis of the fluorinated sugar and the nucleobase moieties, which are then combined in a later step. beilstein-journals.orgnih.gov

N-Glycosylation of Fluoro-containing Sugar or Carbocyclic Ring Systems

A common convergent strategy involves the N-glycosylation of a pre-synthesized fluoro-containing sugar or carbocyclic ring system with a nucleobase. mdpi.com This method is advantageous when direct fluorination of a pre-formed nucleoside is either not feasible or results in low yields. mdpi.com The synthesis of various fluorinated nucleosides relies on this approach, where a fluorinated sugar derivative is coupled with the desired purine (B94841) or pyrimidine (B1678525) base. mdpi.comnih.gov For instance, the synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine (B11128) (FMCA) utilizes the Mitsunobu coupling to introduce the adenine (B156593) base onto a versatile carbocyclic key intermediate, D-2'-fluoro-6'-methylene cyclopentanol. nih.gov

| Starting Material | Coupling Partner | Key Reagent/Condition | Product | Ref |

| D-2'-fluoro-6'-methylene cyclopentanol | Adenine | Mitsunobu coupling | 2'-Fluoro-6'-methylene carbocyclic adenosine (FMCA) | nih.gov |

| 1-Bromo derivative of a fluorinated sugar | Silylated thymine | Chloroform | β-isomer of the coupled product | mdpi.com |

Coupling of Fluorinated Sugars with Nucleobases or Heterocycles

The coupling of fluorinated sugars with nucleobases or other heterocyclic systems is a cornerstone of modern nucleoside synthesis. mdpi.com This convergent approach allows for the synthesis of a diverse library of analogs by varying both the sugar and the base components. nih.gov The Vorbrüggen glycosylation is a widely used method for this transformation, often employing a Lewis acid catalyst like tin(IV) chloride to promote the coupling of a silylated nucleobase with an activated sugar derivative. cardiff.ac.uk However, controlling the regioselectivity (N7 vs. N9 for purines) and stereoselectivity (α vs. β anomer) can be challenging and often results in a mixture of products that require careful separation. nih.govscholaris.ca

| Fluorinated Sugar Component | Nucleobase/Heterocycle | Coupling Method | Key Features | Ref |

| 2'-methyl-2'-fluoro protected sugar | Silylated uridine (B1682114) | Tin(IV) chloride | Convergent synthesis of sofosbuvir (B1194449) intermediate | cardiff.ac.uk |

| Acyclic dithioacetals | Purine nucleobases | Thioaminal formation | Acyclic approach to thionucleoside analogues | scholaris.ca |

| 1-O-acetyl-3,5-di-O-benzyl-(2-deoxy-2-azido)-4-C-(p-toluoyloxyethyl)-D-ribofuranose | Persilylated N⁶-benzoyladenine | Vorbrüggen conditions | High regio- and enhanced stereoselectivity | researchgate.net |

Derivatization and Prodrug Synthesis

The biological activity of nucleoside analogs like this compound often relies on their conversion to the corresponding 5'-triphosphate form within the cell. This active metabolite can then be recognized by viral polymerases, leading to the inhibition of viral replication. rsc.org However, the initial phosphorylation step can be inefficient. To overcome this, various derivatization and prodrug strategies are employed to enhance cellular uptake and facilitate the generation of the active triphosphate species.

The conversion of a nucleoside analog to its 5'-O-triphosphate is a critical step for evaluating its potential as a polymerase inhibitor. The 5'-O-triphosphate derivative of this compound (Compound 1 ) has been synthesized using established chemical methods. Current time information in Bangalore, IN. This process typically involves a multi-step phosphorylation of the 5'-hydroxyl group of the parent nucleoside. While specific details for the synthesis of this compound triphosphate are often found in patent literature or referenced as "established methods," the general approach often starts with the monophosphorylation of the nucleoside followed by subsequent phosphorylations to yield the triphosphate. Current time information in Bangalore, IN.researchgate.net

For instance, the synthesis of the triphosphate form of the related 4'-fluoro-uridine was achieved in three steps starting from a protected 4'-fluoro-2',3'-O-isopropylideneuridine. researchgate.net These active triphosphate forms are essential for in vitro assays. The 4'-fluoro-adenosine-5'-O-triphosphate was assayed for its inhibitory activity against purified Hepatitis C virus (HCV) polymerase, where it showed activity with an IC₅₀ value greater than 10 μM. Current time information in Bangalore, IN. Similarly, triphosphates of 4'-fluoro-2'-C-substituted uridine analogues have demonstrated potent inhibition of HCV NS5B polymerase, with IC₅₀ values as low as 27 nM. nih.gov The ultimate goal of these synthetic efforts is to produce a molecule that, once inside a cell, is efficiently converted into its triphosphate form, which then acts as a substrate for viral RNA-dependent RNA polymerase (RdRp), causing chain termination and halting viral replication. rsc.org

Table 1: Key 4'-Fluoro Nucleoside Triphosphate Analogs and Research Findings

| Compound/Analog | Target/Assay | Key Finding | Reference |

| 4'-Fluoro-adenosine-5'-O-triphosphate | HCV Polymerase | Demonstrated inhibitory activity (IC₅₀ > 10 μM). | Current time information in Bangalore, IN. |

| 4'-Fluoro-uridine-5'-O-triphosphate | HCV RNA Polymerase (NS5B) | Found to be an effective inhibitor (IC₅₀ of 2 μM). | Current time information in Bangalore, IN.researchgate.net |

| 4'-Fluoro-2'-C-substituted Guanosine Triphosphates | HCV NS5B Polymerase | Potent inhibitors of the polymerase. | rsc.org |

| 4'-Fluoro-2'-C-substituted Uridine Triphosphates | HCV NS5B Polymerase | Exhibited potent inhibition with IC₅₀ values as low as 27 nM. | nih.gov |

Glycerodiphosphate analogs of nucleosides are synthesized to explore their potential as agonists for specific cellular kinases. The synthesis of 4'-fluoro-adenosine-glycerodiphosphate (Compound 2 ) has been reported in the patent literature. Current time information in Bangalore, IN.

The synthetic route proceeds as follows:

Initial Synthesis : A protected adenosine derivative (Compound 3 ) is acquired as a mixture of isomers in a five-step process. Current time information in Bangalore, IN.

Monophosphate Formation : The isomeric mixture is treated with methanolic ammonia (B1221849) and hydrogen (H₂) to remove protecting groups and form the monophosphate isomers (Compound 4 ). Current time information in Bangalore, IN.

Morpholinophosphonate Intermediate : The resulting monophosphate isomers are then coupled to morpholine (B109124) using dicyclohexylcarbodiimide (B1669883) (DCC) to generate the morpholinophosphonate intermediate (Compound 5 ). Current time information in Bangalore, IN.

Final Coupling and Deprotection : This intermediate is subsequently coupled with a protected glycerophosphate. A final deprotection step using trifluoroacetic acid (TFA), followed by HPLC purification, yields the target 4'-fluoro-adenosine-glycerodiphosphate as a single isomer. Current time information in Bangalore, IN.

This glycerodiphosphate analog and its precursor were evaluated in tissue culture media of HEK293 cells, where they were shown to function as agonists for alpha protein kinase 1 (ALPK1). Current time information in Bangalore, IN.

To improve the cellular permeability and intracellular delivery of the active nucleoside monophosphate, the phosphoramidate (B1195095) prodrug approach, often referred to as the ProTide technology, is widely utilized. mdpi.comnih.gov This strategy involves masking the phosphate (B84403) group with an amino acid ester and an aryl group, which are cleaved by intracellular enzymes like Cathepsin A and CES1 to release the monophosphate, which is then further phosphorylated to the active triphosphate. nih.gov

This approach has been applied to adenosine analogs with 4'-substitutions. For example, phosphoramidate prodrugs of 4'-azido-adenosine have been synthesized and demonstrated sub-micromolar inhibition of HCV replication in cell culture. nih.gov

The development of phosphoramidate prodrugs of 4'-fluoro nucleosides has also been a significant area of research. Current time information in Bangalore, IN.

Synthesis : The general synthesis involves the reaction of the parent nucleoside with a suitable chlorophosphoramidate agent. Current time information in Bangalore, IN. For example, phosphoramidate diastereomers of 4'-fluoro-uridine were prepared by reacting 5'-Deoxy-4'-fluoro-5'-iodo-2'3'-O-isopropylideneuridine with the appropriate chlorophosphoramidate, followed by acid treatment for deprotection. Current time information in Bangalore, IN.

Potency : Phosphoramidate prodrugs of 4'-fluoro-2'-C-substituted uridine analogues showed very potent anti-HCV activity in subgenomic replicon assays, with EC₅₀ values as low as 20 nM. nih.gov A lead compound from this series, AL-335 (Compound 6 ), demonstrated high levels of the active nucleoside triphosphate in primary human hepatocytes and in dog liver after oral administration. nih.gov

Adenosine Analogs : The phosphoramidate strategy has also been successfully applied to adenosine analogs containing fluorine at other positions. FMCAP (Compound 7 ), a phosphoramidate prodrug of 2'-fluoro-6'-methylene carbocyclic adenosine (FMCA), was developed to enhance its antiviral potency against Hepatitis B Virus (HBV). mdpi.com

Table 2: Examples of Fluorinated Nucleoside Phosphoramidate Prodrugs

| Prodrug Name/Identifier | Parent Nucleoside | Key Finding | Reference |

| AL-335 (Compound 6 ) | 4'-Fluoro-2'-C-methyluridine | Potent anti-HCV activity (EC₅₀ as low as 20 nM); generated high triphosphate levels in vitro and in vivo. | nih.gov |

| FMCAP (Compound 7 ) | 2'-Fluoro-6'-methylene carbocyclic adenosine (FMCA) | Developed to improve the antiviral potency of the parent nucleoside against HBV. | mdpi.com |

| 4'-Azido-adenosine ProTide | 4'-Azido-adenosine | Showed sub-micromolar inhibition of HCV replication. | nih.gov |

| 4'-Fluoro-uridine Prodrugs | 4'-Fluoro-uridine | Diastereomers were synthesized and assayed for HCV replicon activity. | Current time information in Bangalore, IN. |

Introducing a fluorine atom at the 2'-position of adenosine analogs, sometimes in combination with a 4'-modification, is a common strategy to enhance metabolic stability and antiviral activity. mdpi.commdpi.com Several synthetic methodologies have been developed to create these analogs.

Chemical Synthesis of 2'-Deoxy-2-fluoroadenosine (Compound 8): A convenient synthesis for this compound has been described and involves several key steps: nih.gov

Fluorination of the Base : Deaminative fluorination of 2-aminoadenosine. nih.gov

Protection : Silylation of the 3' and 5'-hydroxyl groups. nih.gov

Deoxygenation : Thiocarbonylation of the protected intermediate, followed by radical deoxygenation at the 2'-position using tris(trimethylsilyl)silane (B43935) (TTMSS). nih.gov

Deprotection : Final removal of the silyl (B83357) protecting groups to afford the target compound in high yield. nih.gov

Biocatalytic Synthesis of 2'-F-Adenosine: An alternative, enzyme-based approach offers a highly stereoselective route to 2'-functionalized nucleosides. chemrxiv.org

Enzymatic Cascade : A one-pot, multi-enzyme cascade utilizing enzymes from the purine nucleoside salvage pathway is employed. chemrxiv.org

Stereoselectivity : Despite the initial enzymatic step generating an epimeric mixture of 2'-fluoro diastereomers, the final 2'-F-adenosine product is synthesized with a high diastereomeric ratio of 98:2, favoring the desired stereochemistry. chemrxiv.org

Synthesis via Glycosylation: Another common strategy involves the coupling of a pre-synthesized, fluorinated sugar moiety with the nucleobase. nih.gov This direct condensation method was used to create a series of 2'-fluorinated L-nucleoside analogues, including an adenine derivative (Compound 9 ), which exhibited anti-HIV and anti-HBV activities. nih.gov

These synthetic efforts have led to the development of highly potent antiviral compounds. A prominent example is 4'-Ethynyl-2'-deoxy-2-fluoro-adenosine (Islatravir, MK-8591; Compound 10 ), which is recognized as one of the most potent known in vitro inhibitors of HIV. mdpi.com

Table 3: Adenosine Analogs with Fluorine at Other Positions

| Compound Name/Identifier | Modification | Synthetic Approach Highlight | Reference |

| 2'-Deoxy-2-fluoroadenosine (Compound 8 ) | 2'-F | Chemical synthesis via deoxygenation of a 2'-hydroxyl group. | nih.gov |

| 2'-F-Adenosine | 2'-F | Biocatalytic (enzymatic) one-pot cascade. | chemrxiv.org |

| 9-(2,3-dideoxy-2-fluoro-glycero-pent-2-enofuranosyl)adenine (Compound 9 ) | 2'-F (unsaturated L-nucleoside) | Coupling of a fluorinated sugar with the adenine base. | nih.gov |

| Islatravir (MK-8591; Compound 10 ) | 2'-F, 4'-Ethynyl | A highly potent anti-HIV nucleoside reverse transcriptase inhibitor. | mdpi.com |

| FMCA | 2'-F (carbocyclic) | A carbocyclic nucleoside analog with activity against HBV. | mdpi.com |

Conformational Analysis and Stereoelectronic Effects

Sugar Pucker Conformation Analysis

A key structural feature of 4'-C-Fluoro-Adenosine is the strong preference for a C3'-endo geometry of its ribosyl moiety. rsc.org This conformational bias is directly attributed to the presence of the highly electronegative fluorine atom at the 4'-position. rsc.org The substitution of a hydrogen atom with fluorine at this position significantly alters the electronic distribution within the ribose ring, thereby favoring the C3'-endo pucker. This specific geometry has been cited as a crucial factor in its biological activity, influencing its affinity for enzymes such as AdoHcy hydrolase. rsc.org

The C3'-endo geometry is synonymous with a North-type (N-type) conformational preference. rsc.orgrsc.org For nucleosides with fluorine at the C4' position of the ribose, the North-type conformation is dominant. rsc.org This predisposition is a direct consequence of the stereoelectronic effects introduced by the fluorine atom. The N-type conformation is crucial for the efficient binding of some nucleoside analogues to the active sites of polymerases. cellmolbiol.org Studies on similar 4'-substituted nucleosides have shown a strong correlation between the North conformation of the sugar ring and the efficiency of their incorporation into DNA by reverse transcriptase. nih.gov

The pronounced North-type conformational preference in 4'-fluoro-nucleosides is largely driven by an anomeric-type interaction. rsc.org This involves a stabilizing interaction between a lone pair of electrons from the ring oxygen (O4') and the antibonding orbital (σ*) of the pseudo-axial C4'-F bond. rsc.org This interaction is considered more dominant than other potential hyperconjugative interactions, such as those between antiperiplanar hydrogens and the C3'-fluorine, which are observed in 3'-deoxyfluoro ribose systems that favor a South-type pucker. rsc.org

Hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled anti-bonding orbital, plays a significant role. rsc.org In the case of this compound, the key hyperconjugative interaction is the n(O4') → σ*(C4'-F) interaction, which is maximized in the North conformation where the C-F bond is in a pseudo-axial orientation. While the anomeric effect is often explained through hyperconjugation, some studies suggest that electrostatic interactions may also be a primary driver. nih.govst-andrews.ac.uk

Influence of Fluorination on Ribose Conformation

The strategic placement of fluorine on the ribose ring is a well-established method for influencing sugar pucker in a predictable manner. rsc.orgnih.gov Fluorination at different positions can have opposing effects. For instance, 2'-fluororibose nucleosides typically favor a North-type conformation to accommodate a stabilizing hyperconjugative interaction between the 2'-C-F bond and the vicinal 3'-C-H bond. rsc.org Conversely, 3'-fluororibose systems predominantly adopt a South-type conformation. rsc.org

However, the introduction of a fluorine atom at the 4' position appears to be a dominant conformational determinant, overriding the preferences induced by substitutions at other positions. rsc.org For example, a study on 3',4'-difluoro-3-deoxyadenosine revealed a North-type preference, overturning the typical South-type preference of 3'-fluoro-deoxynucleotides. rsc.org This highlights the powerful influence of the 4'-fluoro substituent in dictating a North-type bias. This conformational locking is advantageous in the design of therapeutic oligonucleotides, such as siRNAs, where a specific sugar pucker is desired. rsc.org

Spectroscopic Characterization of Conformation (e.g., NMR studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of nucleosides in solution. cellmolbiol.orgnih.gov Vicinal proton-proton coupling constants (³JHH) are particularly informative for determining sugar pucker. rsc.org

For this compound, the vicinal H1'-H2' coupling constant is a key indicator. A small ³J(H1'-H2') value (around 0-3 Hz) is indicative of a dihedral angle close to 90°, which is characteristic of a pure North-type conformation. rsc.org Conversely, a larger coupling constant (around 8 Hz) suggests a South-type conformation. rsc.org

Furthermore, vicinal fluorine-proton coupling constants (³JFH) provide additional evidence. The ³J(F4'-H3') coupling constant for this compound is consistently between 16–18 Hz, which corresponds to an antiperiplanar relationship between the C4'-F bond and the vicinal C3'-H bond, a hallmark of the North-type conformation. rsc.org In doubly modified nucleosides, such as 2',4'-difluoro-dideoxy ribose nucleotides, this coupling constant increases to 21 Hz, further reinforcing the antiperiplanar arrangement and the 100% North-type conformation. rsc.org

Interactive Data Table: NMR Coupling Constants for 4'-Fluoro-Nucleosides

| Compound | ³J(H1'-H2') (Hz) | % South Conformer (approx.) | ³J(F4'-H3') (Hz) | Reference |

| 4'-Fluoro-adenosine | 2.9 | ~10-30% | 16-18 | rsc.org |

| Nucleocidin (B1677034) | 1.9 | ~10-30% | 16-18 | rsc.org |

| F-Met-I | 2.0 | ~10-30% | 16-18 | rsc.org |

| F-Met-II | 0.9 | ~10-30% | 16-18 | rsc.org |

| 2',4'-difluoro-dideoxy ribose | 0 | 0% | 21 | rsc.org |

This comprehensive analysis underscores the critical role of the 4'-fluoro substituent in dictating the conformational landscape of adenosine (B11128). The resulting North-type pucker, driven by potent stereoelectronic effects, is a key feature that underpins its biological properties and its potential as a therapeutic agent.

Biochemical Interactions and Enzymatic Mechanisms

Interaction with S-Adenosyl-L-homocysteine (AdoHcy) Hydrolase

S-Adenosyl-L-homocysteine (AdoHcy) hydrolase is a pivotal enzyme that catalyzes the reversible hydrolysis of AdoHcy to adenosine (B11128) and homocysteine. researchgate.net The inhibition of this enzyme leads to the accumulation of AdoHcy, a potent feedback inhibitor of S-adenosylmethionine-dependent methyltransferases, which are crucial for various cellular processes, including viral replication. researchgate.nettandfonline.com

Time-Dependent Inactivation and Affinity Studies

4'-C-Fluoro-Adenosine has been demonstrated to be a time-dependent inhibitor of AdoHcy hydrolase. rsc.org Studies have shown that it causes a progressive loss of the enzyme's activity over time. The kinetics of this inactivation have been characterized by a Kinact of 0.24 min-1 and a Ki of 166 μM. rsc.org

However, the affinity of this compound for AdoHcy hydrolase is significantly lower—approximately 100-fold less—than that of the natural substrate, adenosine. rsc.org This reduced affinity is attributed to the C3'-endo geometry of the ribose ring, a conformational preference imposed by the presence of the 4'-C fluorine substituent. rsc.org

| Parameter | Value | Reference |

| Kinact | 0.24 min-1 | rsc.org |

| Ki | 166 μM | rsc.org |

Proposed Cofactor Depletion Mechanism

The mechanism by which this compound inactivates AdoHcy hydrolase is proposed to be through "cofactor depletion". rsc.org AdoHcy hydrolase relies on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) for its catalytic activity. wikipedia.orgnih.gov The inactivation process is believed to involve the reduction of the enzyme-bound NAD+ to NADH. nih.govacs.org This conversion to the NADH form renders the enzyme inactive, thus disrupting the catalytic cycle. tandfonline.comnih.gov This type of inactivation is also referred to as a Type I mechanism-based inhibition. researchgate.nettandfonline.com

Susceptibility to Adenosine Deaminase (ADA)

Adenosine deaminase (ADA) is an enzyme responsible for the deamination of adenosine and its analogs, converting them into inosine (B1671953) derivatives. nih.gov The susceptibility of nucleoside analogs to ADA is a critical factor in their metabolic stability and therapeutic potential.

Resistance to Deamination and Steric Interactions

Unlike many adenosine analogs, 4'-C-substituted derivatives, including those with ethynyl (B1212043) or cyano groups, exhibit decreased susceptibility to deamination by ADA. asm.orgnih.gov This resistance is attributed to steric interactions within the active site of the enzyme. asm.orgnih.govscispace.com The substituent at the 4'-position appears to hinder the proper positioning of the molecule within the catalytic site, thereby preventing efficient deamination. asm.orgnih.gov For instance, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is completely resistant to degradation by adenosine deaminase. nih.gov

Role of Adenine Base Substitutions (e.g., 2-halo) on pKa and ADA Interaction

The primary factor determining the reduced susceptibility of adenosine analogs to ADA is the presence of a 2-halo substitution on the adenine base. asm.orgnih.gov This modification significantly alters the pKa of the N1 position on the adenine ring. asm.orgnih.gov The change in pKa creates a high-energy barrier for the necessary N1 protonation step in the deamination reaction mechanism, making these compounds poor substrates for ADA. asm.org While 4'-substitutions contribute to reduced deamination through steric hindrance, the effect of a 2-halo substitution on the electronic properties of the base is the more dominant factor in conferring resistance to ADA. asm.orgnih.govresearchgate.net

Interactions with Cellular Kinases

For nucleoside analogs to exert their biological effects, they often need to be phosphorylated by cellular kinases to their active triphosphate forms. rsc.org The efficiency of this phosphorylation process is a key determinant of their potency.

This compound and its derivatives are recognized as substrates by cellular kinases. rsc.org For example, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) is thought to be primarily phosphorylated by the cellular 2'-deoxycytidine (B1670253) kinase (dCK). nih.govbiocrick.com The resulting triphosphate can then act as an inhibitor of viral polymerases. rsc.org For instance, 4'-fluoro-adenosine-5'-O-triphosphate has demonstrated inhibitory activity against purified HCV polymerase. rsc.org

Furthermore, specific phosphorylated derivatives of this compound have been shown to interact with other kinases. For example, 4'-fluoro-adenosine-glycerodiphosphate has been identified as an agonist for alpha protein kinase 1 (ALPK1) in vitro. rsc.org The ability of these fluorinated nucleosides to be converted to their 5'-triphosphate derivatives in vivo is a crucial aspect of their mechanism of action. rsc.org

Phosphorylation by 2'-Deoxycytidine Kinase (dCK)

For nucleoside analogs like this compound to exert their antiviral effects, they must first be converted into their active 5'-triphosphate form within the host cell. rsc.orgnih.gov This bioactivation is a stepwise phosphorylation process initiated by cellular kinases. nih.gov Evidence from structurally related 4'-substituted nucleoside analogs strongly suggests that the initial and rate-limiting phosphorylation step is primarily catalyzed by the cellular enzyme 2'-deoxycytidine kinase (dCK). asm.orgbiocrick.com

Table 1: Kinase-Mediated Phosphorylation of Related Nucleoside Analogs

| Nucleoside Analog | Primary Phosphorylating Kinase | Finding | Source |

|---|---|---|---|

| 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | 2'-Deoxycytidine Kinase (dCK) | Activity reduced in dCK-deficient cells and by dC competition. | biocrick.com |

| β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) | 2'-Deoxycytidine Kinase (dCK) | Demonstrated to be a substrate for purified dCK (Km = 81 μM), but not for UCK-1. | nih.gov |

Formation of 5'-Triphosphate Derivatives in vitro

The active form of this compound, its 5'-O-triphosphate derivative, can be synthesized in laboratory settings to study its effects directly on target enzymes. The 4′-fluoro-adenosine-5′-O-triphosphate has been successfully acquired using established in vitro chemical synthesis methods. rsc.org This allows for direct biochemical assays, such as those used to determine its inhibitory activity against purified viral polymerases like the Hepatitis C virus (HCV) polymerase. rsc.org

Mechanisms of Interaction with Viral RNA Polymerases

The primary antiviral activity of most 4'-fluoro-nucleosides is achieved through the inhibition of viral RNA-dependent RNA polymerases (RdRp). rsc.orgnih.gov This inhibition is a direct consequence of the interaction between the active 5'-triphosphate form of the analog and the viral enzyme during RNA synthesis.

Once converted to its triphosphate form, this compound acts as a competitive inhibitor of its natural counterpart, adenosine triphosphate (ATP), for the active site of viral RNA polymerases. nih.gov In vitro assays have demonstrated that 4′-fluoro-adenosine-5′-O-triphosphate possesses inhibitory activity against purified HCV polymerase, with a reported half-maximal inhibitory concentration (IC50) greater than 10 μM. rsc.org

The core mechanism of inhibition involves the incorporation of the 4'-fluoro-nucleoside triphosphate into the growing viral RNA chain by the polymerase. rsc.org This event leads to the immediate cessation of further RNA elongation, a process known as chain termination. rsc.orgnih.gov The incorporation results in transcriptional stalling, effectively halting the replication of the viral genome. rsc.org This mode of action, where synthesis stops immediately after incorporation, contrasts with other nucleoside analogs like remdesivir, which cause a "delayed" chain termination several nucleotides downstream from the incorporation site. nih.gov

The efficacy of this compound as a chain terminator is fundamentally linked to the conformational geometry of its sugar (ribose) moiety. The presence of the highly electronegative fluorine atom at the 4' position forces the furanose ring into a rigid C3'-endo (North-type) pucker. rsc.org This specific conformation is critical for its interaction with the polymerase active site. rsc.orgresearchgate.net This North-type puckering interferes with the correct positioning required for the polymerase to incorporate the next incoming nucleoside triphosphate (NTP), thus preventing the formation of a new phosphodiester bond and terminating the chain. rsc.org The preference for this conformation is further stabilized by an antiperiplanar relationship between the C–F bond and the vicinal 3′-C–H bond. rsc.org

Table 2: Ribose Conformations and Their Significance

| Conformation | Description | Implication for this compound | Source |

|---|---|---|---|

| North (C3'-endo) | The C3' carbon atom is displaced "up" (endo) relative to the plane of the other ring atoms. | This is the predominant conformation enforced by the 4'-fluoro substituent. It is responsible for interfering with subsequent NTP incorporation, leading to chain termination. | rsc.org |

| South (C2'-endo) | The C2' carbon atom is displaced "up" (endo) relative to the plane of the other ring atoms. | Generally not favored by 4'-fluoro substituted nucleosides. | rsc.org |

Other Enzyme Interactions

Beyond the kinase and polymerase interactions essential for its primary antiviral mechanism, this compound has been shown to interact with other cellular enzymes. Notably, it has been identified as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. rsc.org This interaction results in a time-dependent loss of the enzyme's activity. rsc.org The inhibition kinetics have been characterized, with a Kinact of 0.24 min−1 and a Ki of 166 μM. rsc.org However, its affinity for AdoHcy hydrolase is approximately 100-fold lower than that of the natural substrate, adenosine. rsc.org The inhibitory effect is attributed to the C3'-endo geometry imposed by the 4'-fluoro substituent, leading to a proposed "cofactor depletion mechanism" of inactivation. rsc.org

Structure Activity Relationship Sar Studies of 4 C Fluoro Adenosine Analogs

Impact of 4'-C-Fluorine Substitution on Biological Activity

The introduction of a fluorine atom at the 4'-position of the adenosine (B11128) scaffold has significant stereoelectronic consequences that modulate biological activity. The high electronegativity of fluorine influences the sugar pucker, favoring a C3'-endo geometry. rsc.org This conformational preference can affect how the nucleoside analog is recognized and processed by viral polymerases and cellular kinases. rsc.orgnih.gov

For instance, 4'-fluoro-adenosine has been investigated as a potential inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, a target for antiviral therapies. rsc.org While it demonstrated time-dependent inactivation of the enzyme, its affinity was considerably lower than that of adenosine, a phenomenon attributed to the C3'-endo conformation imposed by the 4'-fluorine. rsc.org The triphosphate form of 4'-fluoro-adenosine has also shown inhibitory activity against the hepatitis C virus (HCV) polymerase, although with an IC50 greater than 10 μM. rsc.org

The primary antiviral mechanism for many 4'-fluoro-nucleosides involves the inhibition of viral RNA polymerases. rsc.org This requires the nucleoside analog to be converted into its 5'-triphosphate derivative within the cell. rsc.orgcardiff.ac.uk The incorporation of the 4'-fluoro-nucleoside triphosphate into a growing RNA chain can lead to transcriptional stalling and chain termination. rsc.org

Furthermore, the stability of 4'-fluoro-adenosine derivatives is influenced by other substituents on the ribose ring. Protecting groups at the 2'-, 3'-, and 5'-positions can render the compounds more resistant to the elimination of the fluoride (B91410) ion. rsc.org

Influence of Substitutions at Other Positions (e.g., C-2' and C-2)

The biological profile of 4'-C-fluoro-adenosine analogs can be further refined by introducing substituents at other positions, notably C-2' of the sugar and C-2 of the adenine (B156593) base. nih.govasm.org These modifications can have complex and sometimes opposing effects on the analog's interaction with viral and cellular enzymes. asm.org

For example, the presence of a halogen, such as fluorine, at the C-2 position of the adenine base in 4'-substituted deoxyadenosine (B7792050) analogs has been shown to significantly enhance their antiviral activity. asm.org This modification can also decrease the susceptibility of the adenosine analog to deamination by adenosine deaminase (ADA), an enzyme that can otherwise lead to the inactivation of the compound. nih.govasm.org The reduced deamination is attributed to the alteration of the pKa of the N1 position on the adenine base. nih.govasm.orgresearchgate.net

Modifications at the C-2' position of the sugar moiety also play a crucial role. For instance, the combination of a 2'-deoxy-2'-fluoro modification with various 4'-substituents has been explored for the development of inhibitors against respiratory syncytial virus (RSV). nih.gov These studies have shown that the antiviral potency and selectivity against mitochondrial polymerases are highly sensitive to the nature of the 4'-substituent. nih.gov

The following table summarizes the effects of various substitutions on the biological activity of adenosine analogs:

| Modification | Position(s) | Observed Effect(s) | Reference(s) |

| 4'-Fluoro | Sugar (C-4') | Induces C3'-endo sugar pucker, can lead to RNA chain termination. | rsc.org |

| 2-Fluoro | Base (C-2) | Enhances antiviral activity, decreases susceptibility to adenosine deaminase. | asm.orgmdpi.com |

| 2'-Deoxy-2'-Fluoro | Sugar (C-2') | Can enhance antiviral potency, selectivity is sensitive to 4'-substituent. | nih.govnih.gov |

| 4'-Ethynyl | Sugar (C-4') | Stabilizes C3'-endo sugar pucker, enhances incorporation by some viral polymerases. | nih.govasm.org |

| 4'-Cyano | Sugar (C-4') | Stabilizes C3'-endo sugar pucker, can decrease susceptibility to adenosine deaminase. | nih.govasm.org |

A prominent example illustrating the synergistic effects of multiple substitutions is 2'-Deoxy-4'-C-Ethynyl-2-Fluoro-Adenosine (EFdA), also known as Islatravir. nih.govasm.orgmdpi.comnih.govnih.gov This compound has demonstrated highly potent activity against a wide spectrum of human immunodeficiency virus type 1 (HIV-1) strains, including those resistant to multiple drugs. nih.govnih.govnih.govcapes.gov.br

The potent antiviral activity of EFdA stems from a combination of its structural features:

4'-Ethynyl Group: This bulky group at the 4'-position locks the sugar ring in a C3'-endo conformation, which is favorable for incorporation by HIV reverse transcriptase (RT). nih.govasm.orgresearchgate.net After incorporation into the viral DNA, the 4'-ethynyl group acts as a translocation inhibitor, preventing the proper positioning of the next nucleotide and causing immediate chain termination. mdpi.com

2-Fluoro Group: The fluorine atom at the C-2 position of the adenine base makes EFdA resistant to deamination by adenosine deaminase (ADA). asm.orgmdpi.com This resistance contributes to a prolonged intracellular half-life of its active triphosphate form. mdpi.comcapes.gov.br

2'-Deoxy: The absence of a hydroxyl group at the 2'-position classifies EFdA as a deoxyadenosine analog, a substrate for reverse transcriptase.

The combination of these modifications results in an exceptionally effective nucleoside reverse transcriptase inhibitor (NRTI). nih.govasm.orgnih.govnih.gov The structure-activity relationships of EFdA and related compounds have been extensively studied, revealing a clear correlation between the C3'-endo sugar conformation and the efficiency of incorporation by HIV RT. nih.govasm.orgresearchgate.net

The following table presents a comparison of EFdA with related analogs, highlighting the impact of individual substitutions on their interaction with adenosine deaminase (ADA).

| Compound | 4'-Substituent | 2-Substituent | Susceptibility to ADA Deamination | Reference(s) |

| Deoxyadenosine (dA) | H | H | High | asm.org |

| 4'-Ethynyl-dA (EdA) | Ethynyl (B1212043) | H | Reduced | asm.org |

| 2-Fluoro-dA (FdA) | H | Fluoro | Significantly Reduced | asm.org |

| EFdA | Ethynyl | Fluoro | Very Low / Resistant | asm.orgnih.gov |

| 4'-Cyano-2-Fluoro-dA (CNFdA) | Cyano | Fluoro | Very Low | asm.org |

Modulation of Lipophilicity and Cellular Permeability through 4'-Modification

The ability of a nucleoside analog to cross cell membranes and reach its intracellular target is a critical determinant of its therapeutic efficacy. Lipophilicity, often quantified by the partition coefficient (logP), plays a significant role in this process. oup.comtennessee.edu Modifications at the 4'-position of the sugar moiety can influence the lipophilicity and, consequently, the cellular permeability of adenosine analogs. oup.comresearchgate.net

Advanced Research Directions and Emerging Applications

Development of Multidrug-Resistant Strain Inhibitors

The emergence of multidrug-resistant (MDR) pathogens represents a critical challenge in global health, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. While research into 4'-substituted nucleoside analogs has yielded highly potent inhibitors of MDR viral strains, the specific activity of 4'-C-Fluoro-Adenosine itself against such strains is an area still under exploration.

Extensive research has focused on a closely related analog, 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (also known as EFdA or Islatravir), which has demonstrated exceptional potency against multidrug-resistant variants of the Human Immunodeficiency Virus (HIV). researchgate.netnih.gov EFdA is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that has shown high efficacy against HIV-1 strains resistant to current antiretroviral drugs. asm.orgnih.gov Its unique mechanism, which includes both immediate and delayed chain termination of viral DNA synthesis, may contribute to its ability to evade common resistance pathways. researchgate.net

While the success of analogs like EFdA underscores the potential of the 4'-substituted scaffold, dedicated studies on this compound against a broad range of multidrug-resistant bacteria and viruses are less prevalent in current literature. The promising results from related compounds provide a strong rationale for future investigations to determine if the 4'-fluoro modification in adenosine (B11128) can confer a similar ability to inhibit the replication of drug-resistant pathogens.

Exploration of Broad-Spectrum Antiviral Potential

The structural characteristics of this compound make it a compelling candidate for a broad-spectrum antiviral agent. The primary mechanism of action for many 4'-fluoro-nucleosides involves the inhibition of viral RNA polymerases. rsc.org This inhibition is contingent on the intracellular conversion of the nucleoside into its active 5'-triphosphate form. rsc.org

Specific research has demonstrated that 4'-fluoro-adenosine-5'-O-triphosphate possesses inhibitory activity against the Hepatitis C Virus (HCV) polymerase. rsc.org Furthermore, the broader class of 4'-fluoro-nucleosides has shown significant promise against a range of viruses. For instance, the related compound 4'-Fluorouridine has been reported as a candidate broad-spectrum antiviral for RNA viruses, with activity against Respiratory Syncytial Virus (RSV) and various strains of SARS-CoV-2. rsc.org Similarly, studies on 3'-deoxy-3'-fluoroadenosine have revealed potent, low-micromolar antiviral effects against several flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika virus, and West Nile Virus (WNV). asm.orgnih.gov

This collective evidence suggests a strong potential for this compound to be effective against multiple viral families. The inhibition of a fundamental process like RNA replication via polymerase stalling is a mechanism that can be effective across diverse viral species. rsc.org

Antiviral Activity of Fluorinated Nucleoside Analogs

| Compound | Virus Target | Observed Effect | Source |

|---|---|---|---|

| 4'-Fluoro-adenosine-5'-O-triphosphate | Hepatitis C Virus (HCV) | Inhibition of viral polymerase | rsc.org |

| 4'-Fluorouridine | Respiratory Syncytial Virus (RSV) | Antiviral activity | rsc.org |

| 4'-Fluorouridine | SARS-CoV-2 (alpha, gamma, delta variants) | Antiviral activity | rsc.org |

| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | Low-micromolar antiviral effect | asm.orgnih.gov |

| 3'-Deoxy-3'-fluoroadenosine | Zika Virus (ZIKV) | Low-micromolar antiviral effect | nih.gov |

| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus (WNV) | Low-micromolar antiviral effect | nih.gov |

Novel Synthetic Routes for this compound and Related Analogs

The synthesis of fluorinated nucleosides presents unique chemical challenges. The first reported synthesis of this compound was accomplished by Guillerm et al. in 1995. rsc.orgresearchgate.net This key synthesis was achieved using N6-benzoyl-9-(5-deoxy-2, 3-O-dibenzoyl-β-D-erythro-pent-4-enofuranosyl)adenine as a crucial intermediate. researchgate.net This foundational work paved the way for further exploration of 4'-fluoro-nucleosides as potential therapeutic agents.

Research into related analogs has also driven innovation in synthetic chemistry. For example, an enantioselective synthesis of the potent anti-HIV nucleoside EFdA has been developed, featuring key steps such as a biocatalytic desymmetrization and an asymmetric transfer hydrogenation to control the stereochemistry at the 3' and 4' positions. nih.gov The development of synthetic pathways for other related compounds, such as 1'-C-fluoromethyladenosine, further expands the toolbox available to medicinal chemists for creating novel fluorinated nucleoside derivatives. nih.gov These advancements in synthetic strategies are crucial for producing this compound and its analogs in sufficient quantities for biological evaluation and for generating diverse libraries of related compounds to probe structure-activity relationships.

Investigation of Fluorinated Nucleoside Metabolism Pathways

For this compound to exert its antiviral effects, it must undergo intracellular phosphorylation to its active 5'-triphosphate form. This bioactivation is a common pathway for nucleoside analog drugs. nih.gov The process is carried out by host cellular kinases, which sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the ribose sugar. davuniversity.org

Monophosphorylation: A nucleoside monophosphate (NMP) kinase catalyzes the transfer of a phosphate group from ATP to form 4'-fluoro-adenosine monophosphate.

Diphosphorylation: A nucleoside diphosphate (NDP) kinase then converts the monophosphate into 4'-fluoro-adenosine diphosphate.

Triphosphorylation: Finally, a subsequent phosphorylation event yields the active 4'-fluoro-adenosine triphosphate. davuniversity.org

Once formed, this active triphosphate analog can be recognized by viral polymerases. Its incorporation into a growing RNA chain leads to the termination of chain elongation, a process described as transcriptional stalling, thereby halting viral replication. rsc.org The stability and efficiency of this metabolic activation pathway are key determinants of the compound's ultimate potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-C-Fluoro-Adenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer: Begin with nucleoside fluorination via halogen-exchange reactions (e.g., using DAST or Deoxofluor reagents). Optimize temperature (e.g., −20°C to 40°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor intermediates via TLC and confirm final purity using HPLC (>95%) and ¹⁹F NMR (δ −210 to −220 ppm for C-F bonds). Compare yields under varying stoichiometric ratios (e.g., 1:1.5 nucleoside:fluorinating agent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify sugar puckering (C3’-endo vs. C2’-endo) and fluorine-induced deshielding effects.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.22).

- X-ray Crystallography : Resolve spatial arrangement of the fluorine substituent and ribose conformation .

Q. What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

- Methodological Answer: Screen against adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) using competitive binding assays with [³H]-labeled antagonists. Measure IC₅₀ values and compare to native adenosine. Include negative controls (e.g., unmodified adenosine) and assess cytotoxicity via MTT assays in HEK293 or HeLa cells .

Advanced Research Questions

Q. How can fluorination at the 4'-C position alter adenosine’s pharmacokinetic profile, and what methodologies quantify these changes?

- Methodological Answer: Conduct comparative studies using:

- Plasma Stability Assays : Incubate with human plasma (37°C) and quantify degradation via LC-MS/MS over 24 hours.

- Metabolite Identification : Use hepatic microsomes and UPLC-QTOF to detect deaminated or phosphorylated metabolites.

- LogP Measurements : Compare lipophilicity to unmodified adenosine via shake-flask or chromatographic methods .

Q. What strategies resolve contradictions in reported EC₅₀ values for this compound across different cell lines?

- Methodological Answer: Perform meta-analysis of existing data to identify variables (e.g., receptor density, assay temperature). Validate via:

- Dose-Response Curves : Use Hill slope analysis to assess cooperativity differences.

- Knockout Models : Test in CRISPR-engineered cells lacking specific adenosine receptors.

- Molecular Dynamics Simulations : Model fluorine’s steric/electronic effects on receptor binding .

Q. How can researchers design experiments to assess this compound’s selectivity for RNA incorporation versus DNA polymerases?

- Methodological Answer: Use in vitro transcription/translation systems (e.g., E. coli lysates) with radiolabeled [α-³²P]-ATP analogs. Compare incorporation rates via PAGE autoradiography. For DNA polymerases, employ primer-extension assays (e.g., Klenow fragment) with dNTP competitors .

Q. What analytical frameworks evaluate the compound’s stability under physiological pH and temperature?

- Methodological Answer: Apply accelerated stability testing:

- pH-Rate Profiles : Incubate in buffers (pH 1–10) at 37°C and monitor degradation kinetics via UV-Vis (λ = 260 nm).

- Arrhenius Analysis : Estimate shelf-life at 25°C using data from elevated temperatures (40–60°C).

- Forced Degradation Studies : Expose to oxidative (H₂O₂), thermal (70°C), and photolytic (UV) stress .

Methodological Considerations

- Data Contradiction Analysis : Use sensitivity analyses (e.g., Monte Carlo simulations) to identify outlier datasets. Cross-validate with orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .

- Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on toxicity or off-target effects .

- Advanced Instrumentation : Leverage cryo-EM for structural studies of fluorinated nucleoside-enzyme complexes or in situ NMR to track real-time metabolic flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.